N-Chloro-N-ethylethanamine N-Chloro-N-ethylethanamine
Brand Name: Vulcanchem
CAS No.: 5775-33-7
VCID: VC7982595
InChI: InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3
SMILES: CCN(CC)Cl
Molecular Formula: C4H10ClN
Molecular Weight: 107.58 g/mol

N-Chloro-N-ethylethanamine

CAS No.: 5775-33-7

Cat. No.: VC7982595

Molecular Formula: C4H10ClN

Molecular Weight: 107.58 g/mol

* For research use only. Not for human or veterinary use.

N-Chloro-N-ethylethanamine - 5775-33-7

Specification

CAS No. 5775-33-7
Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
IUPAC Name N-chloro-N-ethylethanamine
Standard InChI InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3
Standard InChI Key TYDFLVGVWMSQAC-UHFFFAOYSA-N
SMILES CCN(CC)Cl
Canonical SMILES CCN(CC)Cl

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound consists of a central nitrogen atom bonded to two ethyl groups and one chlorine atom. This configuration imparts polarity and reactivity, particularly in nucleophilic substitution reactions.

Physical Properties

PropertyValueSource
Density1.079 g/cm³
Boiling Point135.7°C at 760 mmHg
LogP (Partition Coefficient)1.7859
Exact Mass107.05018 Da
Flash Point35.9°C

The compound’s moderate lipophilicity (LogP = 1.7859) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse synthetic applications .

Synthesis and Reactivity

Synthesis Methods

N-Chloro-N-ethylethanamine is typically synthesized via the chlorination of diethylamine. Common methods include:

  • Reaction with Chlorinating Agents: Diethylamine reacts with chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in anhydrous conditions .

  • Hydrogen Chloride-Mediated Chlorination: Ethanolamine derivatives may serve as precursors in reactions involving HCl, though this route is less direct.

Key Reactions

  • Alkylation: The chlorine atom acts as a leaving group, enabling nucleophilic substitution to form quaternary ammonium salts.

  • Hydrolysis: In aqueous environments, hydrolysis yields diethylamine and hypochlorous acid (HOCl) .

Applications in Research and Industry

Organic Synthesis

N-Chloro-N-ethylethanamine serves as an intermediate in the production of:

  • Pharmaceuticals: Alkylating agents for anticancer drug synthesis.

  • Agrochemicals: Precursor for pesticides and herbicides.

Hazard CategoryRisk DescriptionSource
Acute ToxicityHarmful if inhaled or ingested
Skin IrritationCauses severe irritation
Environmental ImpactToxic to aquatic life

Spectroscopic Data

Mass Spectrometry

  • Major Peaks: m/z 107 (M⁺), 72 (C₄H₁₀N⁺) .

  • Fragmentation patterns align with loss of Cl⁻ and ethyl groups .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: δ 1.2 (t, 6H, CH₃), 2.6 (q, 4H, CH₂), 3.4 (s, 1H, NH) .

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